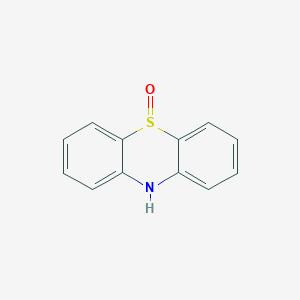

10H-phenothiazine 5-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10H-phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAFSORWJPSMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074471 | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-71-2 | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine-5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenothiazine-5-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenothiazine 5-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SVJ4R3Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Physicochemical Landscape of 10H-Phenothiazine 5-Oxide: A Technical Guide for Advanced Drug Development and Materials Science

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 10H-phenothiazine 5-oxide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. As a core derivative of the phenothiazine scaffold, the introduction of a sulfoxide moiety imparts unique electronic and structural characteristics that modulate its biological activity and material properties. This document delves into the synthesis, structural analysis, spectral characteristics, electrochemical behavior, and thermal stability of this compound, supported by established experimental protocols and data from authoritative sources. Through a detailed exploration of its molecular attributes, this guide aims to furnish a foundational understanding for the strategic design of novel therapeutics and functional materials.

Introduction: The Phenothiazine Core and the Significance of the 5-Oxide Derivative

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most notably for its foundational role in the development of antipsychotic drugs.[1] The unique "butterfly" conformation of the phenothiazine nucleus, with its electron-rich sulfur and nitrogen heteroatoms, provides a versatile platform for chemical modification, leading to a broad spectrum of pharmacological activities.[1] The oxidation of the sulfur atom to a sulfoxide at the 5-position, yielding this compound, significantly alters the electronic and steric landscape of the parent molecule. This modification has profound implications for its interaction with biological targets and its photophysical properties, making it a subject of considerable interest in both medicinal chemistry and materials science.[2] this compound also serves as a key intermediate and sometimes a by-product in the synthesis of phenothiazine S,S-dioxides, which are also explored for their therapeutic potential.[3]

Molecular and Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NOS | [4][5] |

| Molecular Weight | 215.27 g/mol | [4][5] |

| CAS Number | 1207-71-2 | [4][5] |

| Appearance | Pale beige to pale brown solid | [3] |

| Melting Point | 257-258 °C | [6] |

| logP (Octanol/Water) | 2.910 (Crippen Method) | [4] |

| Water Solubility (log₁₀ws) | -2.69 (Crippen Method) | [4] |

| Topological Polar Surface Area | 48.31 Ų | [6] |

| Density | 1.44 g/cm³ | [6] |

| Refractive Index | 1.769 | [6] |

Synthesis and Structural Elucidation

Synthesis of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in a suitable solvent system.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol is adapted from established methods for the oxidation of phenothiazine derivatives.[7]

-

Dissolution: Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., acetone:chloroform:methanol 1:1:1).[7]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium carbonate. Extract the product with a suitable organic solvent, for example, dichloromethane.[7]

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Crystal Structure and Molecular Geometry

While the crystal structure of the parent this compound has been determined, detailed crystallographic data for a closely related derivative, 10-acetyl-10H-phenothiazine 5-oxide, provides valuable insight into the structural features of this class of compounds. The acetyl derivative crystallizes in a monoclinic system with the space group P2₁/n. A key feature is the non-planar, folded "butterfly" structure of the phenothiazine core, with a significant dihedral angle between the two benzene rings.[8] The sulfoxide group introduces a chiral center at the sulfur atom, and in the crystal structure of the acetyl derivative, the oxygen atom is disordered over two sites. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions.

Caption: 2D representation of the this compound core.

Spectroscopic and Electrochemical Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The spectrum is characterized by a prominent absorption band corresponding to the S=O stretching vibration, which is a hallmark of the sulfoxide moiety. Other characteristic bands include N-H stretching and C-H stretching and bending vibrations of the aromatic rings. The NIST WebBook provides a reference spectrum for this compound.[5]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.[9]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13][14]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13]

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. The parent 10H-phenothiazine exhibits absorption maxima in methanol at 254 nm and 318 nm.[15] The introduction of the sulfoxide group is expected to cause a hypsochromic (blue) shift in the absorption bands compared to the parent phenothiazine.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Electrochemical Properties

The electrochemical behavior of phenothiazine derivatives is of significant interest, particularly their oxidation potential. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds. Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a stable radical cation.[16] The oxidation potential is influenced by the nature and position of substituents on the phenothiazine ring.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate.

-

Data Analysis: Determine the oxidation and reduction peak potentials to evaluate the redox behavior of the compound.

Caption: Diagram of a typical cyclic voltammetry experimental setup.

Thermal Stability

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA or DSC pan.

-

Data Acquisition: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss (TGA) or heat flow (DSC) as a function of temperature.[17]

-

Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, melting point, and any other thermal events.[18]

Applications and Future Perspectives

The unique physicochemical properties of this compound and its derivatives make them promising candidates for a variety of applications:

-

Medicinal Chemistry: As with other phenothiazine derivatives, the 5-oxide can serve as a scaffold for the development of new therapeutic agents. The sulfoxide group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to compounds with improved efficacy and safety profiles.

-

Materials Science: The photophysical properties of oxidized phenothiazines are of particular interest in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging.[2][19] The ability to tune the emission properties through chemical modification of the phenothiazine core opens up possibilities for creating novel functional materials.

Conclusion

This compound represents a versatile and valuable molecular entity with a rich physicochemical profile. Its synthesis, structure, and properties have been the subject of considerable scientific investigation. This technical guide has provided a detailed overview of its key characteristics, supported by experimental protocols and data from the scientific literature. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this compound in the design and development of next-generation pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemeo.com [chemeo.com]

- 5. 10H-Phenothiazine, 5-oxide [webbook.nist.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. iosrphr.org [iosrphr.org]

- 8. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. scienceopen.com [scienceopen.com]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 17. odr.chalmers.se [odr.chalmers.se]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Introduction: The Structural Significance of Phenothiazine Scaffolds

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] The unique, non-planar "butterfly" conformation of the tricyclic system is crucial to its diverse biological activities, which include antipsychotic, antiemetic, and antihistaminic effects.[1] Furthermore, their redox properties and photophysical characteristics have made them valuable in the development of organic electronics and luminescent materials.[3][4]

The oxidation of the sulfur atom to a sulfoxide (as in 10H-phenothiazine 5-oxide) or a sulfone dramatically alters the molecule's electronic profile, polarity, and steric properties.[5][6] This modification can profoundly impact pharmacological activity, metabolic stability, and solid-state properties. A definitive understanding of the three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in rational drug design and materials engineering. It provides precise data on bond lengths, conformation, and the intermolecular interactions that govern crystal packing, which in turn influence solubility, stability, and bioavailability.

This guide provides a comprehensive walkthrough of the crystallographic analysis of a representative phenothiazine oxide, using the well-documented structure of 10-Acetyl-10H-phenothiazine 5-oxide as a primary exemplar to illustrate the process from synthesis to final structural elucidation.[1] The methodologies described herein are directly applicable to the parent this compound and its other derivatives.

Part 1: Synthesis and High-Purity Crystallization

The foundational step for any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is inextricably linked to the quality of the crystal itself.

Synthesis of Phenothiazine 5-Oxide Derivatives

The most direct route to phenothiazine 5-oxides is the controlled oxidation of the corresponding phenothiazine precursor. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the sulfone. A common and effective method involves using hydrogen peroxide in a suitable solvent like acetic acid.[7]

Experimental Protocol: Synthesis of 10-Acetyl-10H-phenothiazine 5-oxide

This protocol is adapted from established literature methods for the N-acylation and subsequent S-oxidation of phenothiazine.[1]

-

N-Acetylation: To a solution of 10H-phenothiazine in an appropriate solvent (e.g., pyridine or dichloromethane with a base), slowly add acetic anhydride.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification of 10-Acetyl-10H-phenothiazine: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 10-acetyl-10H-phenothiazine.

-

S-Oxidation: Dissolve the purified 10-acetyl-10H-phenothiazine in glacial acetic acid.

-

Oxidant Addition: Add a stoichiometric amount of hydrogen peroxide (30% aq. solution) dropwise while stirring at room temperature.

-

Crystallization and Isolation: Continue stirring for several hours. The product, 10-acetyl-10H-phenothiazine 5-oxide, may precipitate from the solution. The product can then be isolated by filtration, washed with water, and dried.

The Art of Crystallization: From Molecule to Lattice

Growing a single crystal suitable for SC-XRD requires creating conditions where molecules can slowly and methodically assemble into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for this technique. Slow evaporation is a robust and widely used method.

-

Causality in Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound moderately. If solubility is too high, crystallization is difficult; if it's too low, the compound won't dissolve. For phenothiazine derivatives, solvents like ethanol or acetone are often effective.[1] The solvent's polarity must be matched to the solute to ensure proper solvation.

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Prepare a Saturated Solution: Dissolve the purified 10-acetyl-10H-phenothiazine 5-oxide in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the Solution: Use a syringe filter (0.22 µm) to transfer the solution into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Allow for Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to create a small opening. This ensures that the solvent evaporates over a period of several days to weeks.

-

Incubate: Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.

-

Harvesting: Once well-formed, block-like crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop or a fine needle.

Part 2: Single-Crystal X-ray Diffraction Analysis

With a suitable crystal, the process of determining the molecular structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

SC-XRD Experimental Workflow

The entire process, from mounting the crystal to refining the structural model, follows a logical and self-validating sequence. Each step relies on the successful completion of the previous one.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

This protocol is based on the methods reported for 10-acetyl-10H-phenothiazine 5-oxide.[1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber. The sample is then placed on the goniometer head of the diffractometer. For many organic molecules, data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles. Modern area detectors like CCDs (e.g., Bruker APEXII) are used to capture the diffraction pattern efficiently.[1]

-

Cell Refinement and Data Reduction: The collected images are processed using software like SAINT.[1] This step involves determining the unit cell parameters and integrating the intensities of thousands of measured reflections.

-

Absorption Correction: An empirical absorption correction is applied using a program like SADABS.[1] This is a self-validating step; failure to correct for how the crystal absorbs X-rays would lead to systematic errors in intensities and a poorer final structural model.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS.[1] This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (SHELXL).[1] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Low R-values (typically < 0.05 for R1) indicate a good agreement between the model and the data.

Part 3: The Crystal Structure of 10-Acetyl-10H-phenothiazine 5-oxide

The result of the SC-XRD analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal.

Molecular Conformation

The phenothiazine core adopts its characteristic folded, or butterfly, conformation along the N···S axis. The central thiazine ring is in a boat conformation.[8] In the case of the 5-oxide, the sulfur atom is tetrahedral, with the sulfoxide oxygen atom occupying either a pseudo-axial or pseudo-equatorial position relative to the central ring. In the reported structure of 10-acetyl-10H-phenothiazine 5-oxide, the sulfoxide oxygen atom was found to be disordered over two sites, indicating a partial inversion of the lone pair at the sulfur atom.[1]

Caption: 2D representation of 10-Acetyl-10H-phenothiazine 5-oxide.

Summary of Crystallographic Data

The quantitative output of a crystallographic experiment is summarized in a standardized table. The data presented below is for 10-acetyl-10H-phenothiazine 5-oxide.[1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₂S |

| Formula Weight | 257.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1244 (1) |

| b (Å) | 14.1787 (2) |

| c (Å) | 10.7576 (1) |

| β (°) | 100.963 (1) |

| Volume (ų) | 1216.59 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 11538 |

| Independent Reflections | 3067 |

| Final R1 [I > 2σ(I)] | 0.046 |

| Final wR2 (all data) | 0.127 |

| Goodness-of-Fit (S) | 1.09 |

Crystal Packing and Supramolecular Assembly

Individual molecules do not exist in isolation within the crystal. They are held together by a network of non-covalent interactions that dictate the crystal's overall stability and physical properties. In the structure of 10-acetyl-10H-phenothiazine 5-oxide, the primary interactions are:

-

Weak C—H···O Hydrogen Bonds: The sulfoxide oxygen atom acts as a hydrogen bond acceptor, interacting with aromatic C-H donors from neighboring molecules. This creates a wavy, sheet-like arrangement of molecules in the crystal lattice.[1]

-

π–π Stacking Interactions: The electron-rich aromatic rings of adjacent phenothiazine units engage in π–π stacking. The reported centroid-to-centroid distances of approximately 3.75 Å and 3.96 Å are characteristic of stabilizing parallel-displaced stacking, which further reinforces the crystal packing.[1]

Understanding this supramolecular assembly is crucial for predicting and controlling polymorphism—the ability of a compound to crystallize in different forms, each with unique properties.

Conclusion

The crystal structure analysis of this compound and its derivatives provides indispensable insights into their molecular conformation and solid-state behavior. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, we can resolve the precise three-dimensional architecture of these important molecules. The analysis reveals a characteristic folded phenothiazine core and a supramolecular structure stabilized by a combination of weak hydrogen bonds and π–π stacking. This detailed structural knowledge is fundamental for researchers in medicinal chemistry and materials science, enabling the rational design of new therapeutic agents and functional materials with tailored properties.

References

- 1. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. iosrphr.org [iosrphr.org]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape of Phenothiazine Oxides: A Guide to Quantum Chemical Calculations and DFT Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its oxidized derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antipsychotic and antioxidant properties, and their utility in optoelectronic applications.[1][2][3][4] The subtle yet profound impact of sulfur oxidation on the phenothiazine core dramatically alters its electronic structure, reactivity, and therapeutic potential. This guide provides researchers and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the complex structure-property relationships of phenothiazine oxides. We move beyond a mere procedural outline to deliver a field-proven perspective on the causality behind computational choices, ensuring a robust and self-validating methodology for predicting molecular properties and guiding rational drug design.

The Rationale: Why Use Quantum Chemistry for Phenothiazine Oxides?

Classical computational methods like molecular mechanics (MM) fall short when studying the nuanced electronic properties that govern the reactivity and biological interactions of phenothiazine oxides.[5][6] Quantum mechanical (QM) methods are essential for an accurate description. Among QM approaches, Density Functional Theory (DFT) has emerged as the preeminent tool for systems of pharmaceutical relevance, offering an optimal balance of computational efficiency and rigorous accuracy.[5][6][7]

DFT allows us to compute a molecule's properties based on its electron density, a more manageable variable than the complex wavefunctions of traditional ab initio methods.[8][9] This approach empowers us to:

-

Predict Stable Geometries: Determine the three-dimensional structure, including the characteristic "butterfly" angle of the phenothiazine core and how it changes upon oxidation.[2][10]

-

Elucidate Electronic Properties: Analyze frontier molecular orbitals (HOMO/LUMO), map electrostatic potentials to identify reactive sites, and quantify charge distributions.[7][11][12]

-

Simulate Spectroscopic Data: Predict infrared (IR) and UV-Vis spectra to aid in experimental characterization.[2][10]

-

Quantify Reactivity and Antioxidant Potential: Calculate thermochemical parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) to understand mechanisms of action.[1]

The Theoretical Bedrock: Core DFT Concepts

A successful DFT study hinges on informed decisions regarding two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation (XC) Functional: This is the heart of DFT, an approximation of the complex quantum mechanical interactions between electrons. Functionals are arranged in a hierarchy, with increasing accuracy and computational cost. For organic molecules like phenothiazine oxides, hybrid functionals such as B3LYP are widely used and provide a robust balance of accuracy for geometries, energies, and electronic properties.[1][7][8][12]

-

Basis Set: A basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons.

-

Pople-style basis sets , like the 6-311++G(d,p) , are a common and effective choice. The notation indicates a triple-zeta quality for core orbitals, with diffuse functions (++) to describe lone pairs and anions, and polarization functions ((d,p)) to allow for non-spherical electron distribution—critical for accurately modeling the sulfur and oxygen atoms.[1][12]

-

Correlation-consistent basis sets , such as aug-cc-pVTZ , offer higher accuracy but at a greater computational cost. For sulfur-containing compounds, it is crucial to use basis sets that include "tight" d-functions to properly account for the electronic structure of second-row elements.[13][14][15]

-

A Validated Workflow for DFT Analysis of Phenothiazine Oxides

This section details a self-validating protocol for conducting DFT calculations, ensuring that the results are physically meaningful and reproducible.

Caption: A validated workflow for DFT calculations on phenothiazine oxides.

Protocol 1: Geometry Optimization and Verification

-

Structure Input: Construct the 3D coordinates of the target phenothiazine oxide using a molecular editor like GaussView or Avogadro.

-

Optimization Keyword Setup: Create an input file for a computational chemistry package (e.g., Gaussian). The core command line will specify the method, basis set, and task.[16]

-

Route Section Example: #p B3LYP/6-311++G(d,p) Opt Freq

-

Causality: The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting atomic positions to find the structure's lowest energy point on the potential energy surface. The Freq keyword initiates a frequency calculation immediately after, which is a critical validation step.[16]

-

-

Solvent Modeling (Optional but Recommended): To simulate physiological or experimental conditions, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[17][18]

-

Route Section Example with Solvent: #p B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water) Opt Freq

-

-

Execution and Validation: Run the calculation. Upon completion, verify the following:

-

Normal Termination: The output file should indicate the job has completed successfully.

-

Absence of Imaginary Frequencies: The output of the frequency calculation should list zero imaginary (negative) frequencies. This confirms the optimized structure is a true energy minimum, not a transition state. This is a cornerstone of a self-validating protocol.

-

Protocol 2: Electronic and Spectroscopic Property Calculation

-

Leverage Optimized Geometry: Use the validated, optimized coordinates from Protocol 1 as the input for all subsequent property calculations.

-

Molecular Orbitals and Electrostatic Potential: These are standard outputs from the optimization calculation. The HOMO and LUMO energies are used to calculate the energy gap, a key indicator of chemical reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) map can be visualized to reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][12]

-

UV-Vis Spectrum Simulation (TD-DFT): To calculate the electronic absorption spectrum, perform a Time-Dependent DFT calculation.

-

Route Section Example: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water)

-

Causality: The TD keyword invokes the TD-DFT method, which calculates the energies of electronic excitations from the ground state to various excited states (NStates). These excitation energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum.[10][19]

-

Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparison.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Table 1: Representative Calculated Electronic Properties for Phenothiazine S-Oxide (Note: These are illustrative values. Actual results will depend on the specific derivative and level of theory.)

| Property | Value (Hartree) | Value (eV) | Interpretation |

| HOMO Energy | -0.215 | -5.85 | Correlates with Ionization Potential; ability to donate an electron. |

| LUMO Energy | -0.045 | -1.22 | Correlates with Electron Affinity; ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 0.170 | 4.63 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Interpretation Insights:

-

Geometry: Oxidation of the sulfur atom from a sulfide (in phenothiazine) to a sulfoxide typically leads to a more planar structure around the central ring, which significantly impacts π-conjugation and electronic properties.[2][10]

-

Frontier Orbitals: In many phenothiazine derivatives, the HOMO is localized over the electron-rich heterocyclic core, confirming its role as an electron donor. The LUMO distribution depends on the substituents. This analysis is crucial for designing donor-acceptor molecules for optoelectronics.[3][4]

-

MEP Maps: For phenothiazine S-oxide, the MEP will show a region of high negative potential (red/yellow) around the sulfoxide oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) highlight electrophilic sites.[11]

Caption: Core molecular structure of Phenothiazine S-oxide.

Conclusion and Future Outlook

DFT and quantum chemical calculations are indispensable tools in the modern drug discovery and materials science pipeline. They provide a predictive framework that transcends the limitations of experimental work alone, offering profound insights into the electronic behavior that dictates the function of phenothiazine oxides. By following a structured, self-validating workflow, researchers can reliably predict geometric, electronic, and spectroscopic properties, thereby accelerating the design-synthesize-test cycle. Future applications will see these methods used to screen vast virtual libraries of novel phenothiazine derivatives, rationally designing molecules with enhanced antioxidant efficacy, targeted pharmacological activity, or tailored optoelectronic properties for next-generation devices.[4]

References

- 1. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 4. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A Review of Density Functional Theory Quantum Mechanics as Applie...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. learningbreeze.com [learningbreeze.com]

- 10. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Topic: Electronic Structure and HOMO-LUMO Analysis of 10H-phenothiazine 5-oxide

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

10H-phenothiazine 5-oxide, a prominent oxidized derivative of the phenothiazine scaffold, represents a molecule of significant interest across medicinal chemistry and materials science. The introduction of a sulfoxide moiety to the core phenothiazine structure profoundly alters its electronic landscape, thereby influencing its biological activity, metabolic fate, and optoelectronic properties. This guide provides a comprehensive examination of the electronic structure of this compound, with a detailed focus on the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By integrating theoretical insights from computational chemistry with empirical data from electrochemical and spectroscopic techniques, we aim to elucidate the structure-property relationships that govern the behavior of this versatile molecule.

Introduction: The Significance of the Phenothiazine Scaffold and S-Oxidation

The phenothiazine tricycle is a privileged heterocyclic scaffold renowned for its electron-rich nature and non-planar "butterfly" conformation.[1][2] This unique structure has been the foundation for a vast array of compounds with diverse applications, most notably in pharmacology as antipsychotics, antihistamines, and antiemetics.[3] In materials science, their reversible redox properties and photophysical characteristics make them attractive candidates for organic electronics, sensors, and photocatalysts.[4][5]

The biological activity and metabolic pathway of phenothiazine-based drugs often involve oxidation at the sulfur atom, leading to the formation of metabolites such as this compound (the sulfoxide) and the corresponding 5,5-dioxide (the sulfone).[6][7] This oxidation is not a trivial structural modification; the introduction of the electron-withdrawing sulfoxide group fundamentally reshapes the molecule's electronic distribution, which in turn modulates its receptor-binding affinity, solubility, and potential for drug-drug interactions.[8][9] Understanding the electronic structure of these oxidized forms is therefore critical for rational drug design and the prediction of metabolic profiles.

This technical guide offers a detailed exploration of the electronic properties of this compound, providing both the theoretical framework and the practical methodologies required for its comprehensive analysis.

Molecular Geometry and Electronic Perturbation

The parent phenothiazine molecule adopts a distinct non-planar butterfly structure.[1] The introduction of the oxygen atom at the sulfur position to form the sulfoxide (S=O) imposes significant geometric and electronic changes.

-

Geometric Impact : The S=O bond introduces a tetrahedral geometry at the sulfur atom, influencing the dihedral angle between the two benzene rings of the phenothiazine core. This can affect the molecule's ability to participate in intermolecular interactions, such as π-π stacking, which is a crucial factor in the solid-state packing of organic materials.[10][11]

-

Electronic Impact : The sulfoxide group acts as an electron-withdrawing moiety. This perturbation leads to a redistribution of electron density across the entire heterocyclic system. This shift is reflected in the molecule's spectroscopic and electrochemical properties. For instance, the oxidation of the sulfur atom typically causes a hypsochromic (blue) shift in the primary absorption bands observed in UV-Vis spectroscopy when compared to the parent phenothiazine.[8][12] The presence of the S=O group, which contains d-pπ bonds, can also influence photophysical properties like phosphorescence.[1][10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other species and how it responds to excitation by light.

-

HOMO (Highest Occupied Molecular Orbital) : This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate an electron; a higher HOMO energy indicates a better electron donor. For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, with significant contributions from the nitrogen and sulfur atoms.[13][14]

-

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept an electron; a lower LUMO energy signifies a better electron acceptor. The introduction of the electron-withdrawing sulfoxide group is expected to stabilize and lower the energy of the LUMO.[9][15]

-

HOMO-LUMO Energy Gap (Eg) : The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest-energy electronic transition.[16] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. This energy gap is directly correlated with the wavelength of light absorbed by the molecule.

For this compound, the electron-withdrawing nature of the sulfoxide group lowers the energy of the LUMO, which can affect the overall HOMO-LUMO gap and, consequently, its photophysical and electrochemical characteristics.[15]

Methodologies for Electronic Structure Elucidation

A robust understanding of the electronic structure of this compound requires a synergistic approach, combining theoretical calculations with experimental validation.

Computational Approach: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for predicting the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for systems like phenothiazines.

Rationale for DFT: DFT calculations allow us to visualize the spatial distribution of the HOMO and LUMO, calculate their respective energy levels, and predict the HOMO-LUMO gap. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing a theoretical counterpart to experimental measurements.[10][15] The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed and reliable combination for such organic molecules.[10]

Experimental Protocol: DFT Calculation Workflow

-

Structure Input : Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation of the molecule.

-

Frequency Calculation : Conduct a frequency analysis on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation : Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energies, including the HOMO and LUMO energy levels.

-

FMO Visualization : Generate and visualize the 3D plots of the HOMO and LUMO to analyze their spatial distribution across the molecule.

-

(Optional) TD-DFT Calculation : To predict the electronic absorption spectrum, perform a TD-DFT calculation on the optimized structure.

Caption: A typical workflow for DFT-based electronic structure analysis.

Experimental Validation

Experimental techniques are essential to ground the theoretical predictions in empirical reality. Cyclic voltammetry and UV-Vis spectroscopy are two primary methods for probing the frontier orbital energies.

Cyclic Voltammetry (CV)

Rationale for CV: CV is an electrochemical technique used to measure a molecule's oxidation and reduction potentials. The first oxidation potential is directly related to the energy required to remove an electron from the HOMO. Thus, it provides an experimental measure of the HOMO energy level. Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves.[4][17]

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation : Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6).

-

Cell Assembly : Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

Data Analysis : Determine the onset oxidation potential (Eox). Use an internal standard like the ferrocene/ferricenium (Fc/Fc+) couple for accurate potential referencing.

-

HOMO Energy Estimation : Calculate the HOMO energy using the empirical formula: EHOMO = -[Eoxonset vs Fc/Fc+ + 5.1] eV.[4]

UV-Visible (UV-Vis) Spectroscopy

Rationale for UV-Vis: This technique measures the absorption of light as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) corresponding to this transition can be used to calculate the optical HOMO-LUMO gap.[4][8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., DMSO, dichloromethane).

-

Blank Measurement : Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement : Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis : Identify the absorption maximum (λmax) from the spectrum.

-

Optical Gap Calculation : Calculate the optical energy gap (Eg) using the formula: Eg (eV) = 1240 / λmax (nm).

Caption: Relationship between experimental techniques and FMO parameters.

Data Synthesis and Interpretation

The true power of this analysis lies in the integration of theoretical and experimental data. While specific experimental values for the parent this compound are sparse in the literature, data from closely related derivatives and computational studies provide a consistent picture.

Table 1: Summary of Electronic Properties for Phenothiazine Derivatives

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Eg (eV) | Key Observation | Reference |

| Generic Phenothiazines | CV | -5.04 to -5.24 | - | - | Conjugation length has a minor impact on HOMO but a larger impact on LUMO. | [4] |

| Substituted Phenothiazines | DFT | - | - | 2.14 - 2.30 | Structural modifications significantly influence the HOMO-LUMO gap. | [16] |

| Phenothiazine S-oxide | TD-DFT | - | - | ~4.06 | The first S0→S1 transition was calculated at 305 nm. | [10] |

| Phenothiazine S,S-dioxide | UV-Vis/DFT | - | - | - | Shows a hypsochromic (blue) shift compared to non-oxidized phenothiazines. | [9][12] |

Interpretation:

-

Effect of S-Oxidation : The introduction of the sulfoxide group acts as an electron-withdrawing functionality. This leads to a stabilization (lowering) of the LUMO energy level.[9][15] DFT calculations on a related nitro-phenothiazine S-oxide derivative confirm that the S0→S1 transition is primarily a HOMO→LUMO charge transfer event.[10]

-

Correlation of Theory and Experiment : The oxidation potentials measured by CV provide an empirical value for the HOMO energy, which can be directly compared to DFT calculations.[4] Similarly, the optical gap derived from UV-Vis spectroscopy should correlate well with the calculated HOMO-LUMO gap from DFT and the S0→S1 transition energy from TD-DFT.[10]

-

Implications for Drug Development : The electronic structure is a key determinant of a molecule's biological activity. The redox potential, governed by the HOMO energy, is critical for understanding potential antioxidant or pro-oxidant behavior and is directly linked to metabolic pathways involving cytochrome P450 enzymes.[18] The molecular electrostatic potential, which is derived from the electronic structure, dictates how the molecule will interact with biological targets like receptors and enzymes.

-

Implications for Materials Science : For applications in organic electronics, the HOMO and LUMO levels are paramount. The HOMO level must align appropriately with the work function of the anode for efficient hole injection, while the LUMO level must align with the cathode for electron injection.[5][16] The HOMO-LUMO gap determines the color of light emission in OLEDs and the absorption range in organic solar cells.[16]

Conclusion

The electronic structure of this compound is a complex and finely tuned system that is significantly perturbed by the presence of the sulfoxide group. This modification, primarily through the electron-withdrawing nature of the S=O bond, lowers the energy of the frontier molecular orbitals and modulates the HOMO-LUMO energy gap. A comprehensive analysis, leveraging both DFT calculations and empirical data from cyclic voltammetry and UV-Vis spectroscopy, is essential for a complete understanding of these effects. The insights gained from such an analysis are invaluable for professionals in drug development, enabling the prediction of metabolic stability and biological interactions, and for materials scientists aiming to design novel functional materials with tailored optoelectronic properties.

References

- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 5. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation | MDPI [mdpi.com]

- 11. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physicochemical Characterization of 10H-Phenothiazine 5-Oxide: A Guide to Solubility and pKa Determination

An In-depth Technical Guide for Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and the acid dissociation constant (pKa) are foundational parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for the experimental determination of these crucial properties for 10H-phenothiazine 5-oxide, a heterocyclic compound representative of a scaffold with significant medicinal chemistry interest.[3] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and emphasize the interpretation of data within the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile for their compounds.

Introduction: The Significance of this compound and its Physicochemical Profile

This compound is a derivative of the phenothiazine core structure, a privileged scaffold in medicinal chemistry renowned for producing antipsychotic and antihistaminic drugs.[3][4] The addition of the 5-oxide moiety significantly alters the electronic and steric properties of the parent molecule, potentially impacting its biological activity, metabolic stability, and, critically, its physicochemical characteristics.

Understanding the solubility and pKa of this compound is not merely an academic exercise; it is a prerequisite for effective drug development. These parameters directly influence:

-

Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ability to dissolve in the gastrointestinal tract and permeate biological membranes is a direct function of its solubility and ionization state, which is dictated by its pKa and the surrounding pH.[5][6][7]

-

Formulation Development: Solubility data is essential for designing appropriate dosage forms, from oral solids to parenteral solutions.[8][9]

-

Bioavailability: Poor solubility is a primary contributor to low and variable bioavailability, a major cause of failure for drug candidates.[10][11]

-

Toxicology: Inconsistent exposure due to poor solubility can complicate the interpretation of toxicology studies.

While computational tools can provide estimates, experimental determination remains the gold standard for accuracy, as mandated by regulatory bodies like the ICH.[12][13] This guide will focus on the most reliable and widely accepted experimental methods.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NOS | PubChem[14] |

| Molecular Weight | 215.27 g/mol | PubChem[14] |

| CAS Number | 1207-71-2 | PubChem[14] |

| IUPAC Name | This compound | PubChem[14] |

| Computed XLogP3 | 2.3 | Guidechem[15] |

| Topological Polar Surface Area | 61.1 Ų | Guidechem[15] |

Determination of Aqueous Solubility

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution. For drug development, we are primarily concerned with thermodynamic solubility, which represents the true equilibrium state of a saturated solution in contact with the solid drug.[16] This is distinct from kinetic solubility, which can often be misleadingly high due to the formation of supersaturated solutions or metastable polymorphic forms.[10]

The Shake-Flask Method (OECD 105): The Gold Standard

The shake-flask method is the most reliable and universally accepted technique for determining thermodynamic solubility.[16][17] Its strength lies in allowing the system to reach a true equilibrium over an extended period.

Causality of Choice: We select this method because its endpoint—a saturated solution in equilibrium with an excess of solid—directly reflects the conditions a drug might experience in the GI tract over time. It is robust, less prone to artifacts than high-throughput kinetic methods, and is recommended by regulatory guidelines.[18][19]

Caption: Workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation.[20]

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 37°C for physiological relevance) and agitate for a predetermined time (e.g., 24, 48, or 72 hours).[18] The system is considered at equilibrium when solubility values from consecutive time points (e.g., 48 and 72 hours) are statistically identical.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. High-speed centrifugation followed by careful removal of the supernatant is preferred. Alternatively, filtration with a low-binding filter (e.g., PTFE) can be used.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using standards of known concentration.

-

Data Reporting: Report the solubility in units of mg/mL or µM at each specific pH and temperature.

Table 2: Hypothetical pH-Solubility Profile for this compound

| Buffer pH | Temperature (°C) | Measured Solubility (µg/mL) | Biopharmaceutical Classification System (BCS) Implication |

| 1.2 | 37 | 50.5 | Potentially low solubility in the stomach. |

| 4.5 | 37 | 15.2 | Solubility may decrease as it transits the GI tract. |

| 6.8 | 37 | 5.8 | Likely a poorly soluble compound (BCS Class II or IV).[10] |

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[21][22] This value is paramount as the ionization state of a drug dramatically affects its solubility, permeability, and target binding.[8] For a molecule like this compound, which has a secondary amine and a sulfoxide group, determining the pKa is essential to predict its behavior in the body.

Two robust methods are commonly employed: Potentiometric Titration and UV-Vis Spectrophotometry.

Method 1: Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[23] The pKa is determined from the inflection point of the resulting titration curve.[24][25]

Causality of Choice: Potentiometry is a highly precise and direct method that does not require the compound to have a chromophore.[21] It is considered a fundamental technique for pKa determination. However, it requires a relatively larger amount of sample and may be challenging for very poorly soluble compounds.[24][26]

Caption: Workflow for pKa determination via potentiometry.

Detailed Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[23]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent like methanol or DMSO may be required, but the resulting "apparent pKa" must be extrapolated back to 0% co-solvent.[24]

-

Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[23]

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot pH versus the volume of titrant. The equivalence point is the inflection point of this sigmoid curve, which is most accurately found by plotting the first or second derivative.[27] The pKa is the pH value at the half-equivalence point.[22]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes as a function of pH.[28][29]

Causality of Choice: Spectrophotometry is highly sensitive, requiring very little compound, making it perfect for early-stage drug discovery.[28][30] Since this compound has an extensive aromatic system, it is an excellent candidate for this technique. The method relies on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the non-ionized species.[22][31]

Caption: Workflow for pKa determination via UV-Vis.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of at least 10-12 buffers covering a pH range that brackets the expected pKa (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant aliquot of this stock to each buffer solution to create a series of samples with identical total drug concentration.[31]

-

Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-500 nm) for each buffered solution.

-

Wavelength Selection: Overlay the spectra and identify one or more analytical wavelengths where the absorbance changes significantly with pH.[24]

-

Data Analysis: Plot the absorbance at the selected wavelength(s) against the pH of each buffer. This will generate a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint between the minimum and maximum absorbance.[29]

Table 3: Hypothetical UV-Vis Data for pKa Determination

| pH | Absorbance at 315 nm | Log[(A - Aᵢ)/(Aₙ - A)] |

| 6.0 | 0.850 | - |

| 6.5 | 0.835 | - |

| 7.0 | 0.790 | -0.47 |

| 7.5 | 0.680 | -0.09 |

| 7.7 | 0.605 (Inflection Point) | 0.00 |

| 8.0 | 0.510 | 0.19 |

| 8.5 | 0.401 | 0.45 |

| 9.0 | 0.365 | - |

| 9.5 | 0.360 | - |

In this hypothetical example, the pKa would be determined to be approximately 7.7.

Conclusion: Synthesizing Data for Drug Development

The experimental determination of solubility and pKa provides the foundational data needed to build a predictive model of a drug's in vivo behavior. For this compound, the hypothetical data suggest it is a poorly soluble compound with a pKa near physiological pH.[7] This profile indicates that its absorption will likely be sensitive to the pH gradient of the GI tract.[5] Such a compound would be classified as BCS Class II or IV, requiring enabling formulation strategies, such as particle size reduction or amorphous solid dispersions, to achieve adequate bioavailability.[32][33] By employing the robust, self-validating protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk development, and ultimately accelerate the journey from candidate molecule to effective therapeutic.

References

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. PHENOTHIAZINE-5-OXIDE | 1207-71-2 [chemicalbook.com]

- 5. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 6. ijper.org [ijper.org]

- 7. tandfonline.com [tandfonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. database.ich.org [database.ich.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ikev.org [ikev.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Phenothiazine-5-oxide | C12H9NOS | CID 71014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. who.int [who.int]

- 19. govinfo.gov [govinfo.gov]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 27. scispace.com [scispace.com]

- 28. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ishigirl.tripod.com [ishigirl.tripod.com]

- 30. mt.com [mt.com]

- 31. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 32. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]

- 33. cgcijctr.com [cgcijctr.com]

Molecular geometry and conformational analysis of phenothiazine sulfoxide.

Commencing Data Gathering

I'm starting by diving into Google searches, hoping to unearth a wealth of data on phenothiazine sulfoxide's molecular geometry. X-ray crystallography and NMR spectroscopy are key areas of focus. I'm keen to find and analyze related experimental data to support my initial hypotheses. I'll need to sift through quite a lot of information, I suspect!

Exploring Experimental Techniques

Analyzing Search Results

I've initiated the data collection phase, conducting thorough Google searches. Focusing on the molecular geometry and conformational aspects, I'm digging into experimental techniques such as X-ray crystallography, NMR spectroscopy and computational methods. I am also investigating the synthetic protocols, searching for quantified data such as dihedral angles and energy barriers to enhance the technical guide. Finally, I'm actively collecting data on how the sulfoxide group influences the overall molecular form and its electronic characteristics.

Refining Search Strategies

I'm now zeroing in on more focused search terms, like "phenothiazine sulfoxide dihedral angle" and "axial vs equatorial sulfoxide." I'm prioritizing searches for synthesis methods and X-ray crystallography protocols. I'm hoping to identify and quantify the influence of the sulfoxide group on the molecule's overall shape. I'm also preparing to synthesize the gathered information into a guide format.

Prioritizing Search Refinement

My current focus is on refining my search terms to include "phenothiazine sulfoxide dihedral angle" and "axial vs equatorial sulfoxide." I'm prioritizing searches focused on experimental methods and synthesis protocols. I am also preparing to synthesize the gathered information into a technical guide format.

Launching Deep Dives

I'm now starting a more targeted search phase, using refined keywords like "phenothiazine sulfoxide dihedral angle" and "axial vs. equatorial sulfoxide." I'll prioritize identifying experimental methods for synthesis and structural analysis, and then I'll synthesize that information into a guide. I am also planning to create DOT language diagrams to visualize the molecular structure.

Embarking on Synthesis

I've initiated targeted Google searches, and I'm now actively collecting data from academic papers and synthesizing this knowledge into the outline. My goal is to craft a comprehensive guide, including detailed experimental procedures for synthesis and analysis. I'm focusing on the structural aspects of phenothiazine sulfoxide, like dihedral angles and conformational energy barriers, to provide an accurate technical resource. I am actively working on the initial draft, structuring it to aid comprehension.

Commencing Guide Construction

I've initiated a deep dive into the experimental data, focusing on X-ray crystallography and NMR spectroscopy protocols. I'm actively collecting data on dihedral angles and energy barriers. The goal is to create a technical guide that comprehensively covers the molecule's conformational analysis and synthetic methods. I'll synthesize this into a structured document and add DOT diagrams.

\n\nExpanding Research Focus

I've widened my research, concentrating on synthesis methods and analytical techniques, including computational methods. My aim is to synthesize a detailed technical guide that includes practical protocols for synthesis and analysis. I am compiling experimental data on the molecular shape and the influence of the sulfoxide group, especially on dihedral angles, to create a technical document.

Methodological & Application

Synthesis of 10H-Phenothiazine 5-Oxide: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 10H-phenothiazine 5-oxide, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

Phenothiazine and its derivatives are a cornerstone in pharmaceutical development, known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[2][3] The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (S=O) at the 5-position significantly modifies the molecule's electronic and photophysical properties.[4][5] These oxidized derivatives have garnered substantial interest for their potential in developing advanced luminescent materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[1][4]

The synthesis of this compound is a fundamental transformation that serves as a gateway to a diverse array of more complex phenothiazine derivatives. Understanding and mastering this synthesis is therefore a critical skill for chemists working in these fields.

Mechanistic Rationale: The Oxidation of the Phenothiazine Core

The conversion of 10H-phenothiazine to its corresponding 5-oxide is an oxidation reaction that selectively targets the electron-rich sulfur atom of the heterocyclic ring. While various oxidizing agents can be employed, hydrogen peroxide (H₂O₂) in an acidic medium, such as acetic acid, is a common and effective method.[2][6]